1-(4-hydroxyphenyl)-3-[(4-methylphenyl)amino]-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes hydroxyl, methylsulfonyl, phenyl, and toluidino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Sulfonation: Introduction of the methylsulfonyl group is achieved through sulfonation reactions using reagents like methylsulfonyl chloride.
Amination: The toluidino group is introduced via amination reactions, often using aniline derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and toluidino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to inhibit tumor growth.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Apoptosis Induction: Promoting programmed cell death in cancer cells through various mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-AMINOPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with an aminophenyl group instead of toluidino.
1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Contains a methoxyphenyl group instead of toluidino.
Uniqueness
1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22N2O4S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-4-(4-methylanilino)-3-methylsulfonyl-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H22N2O4S/c1-16-8-10-18(11-9-16)25-21-23(31(2,29)30)22(17-6-4-3-5-7-17)26(24(21)28)19-12-14-20(27)15-13-19/h3-15,22,25,27H,1-2H3 |
InChI Key |
IAQIWDVCOKIIRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(N(C2=O)C3=CC=C(C=C3)O)C4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.